molecular formula C6H11N5 B13319965 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13319965
M. Wt: 153.19 g/mol
InChI Key: WWHPECZZLXQVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 1555794-59-6) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially hydrogenated pyrimidine scaffold. Its molecular formula is C₆H₁₁N₅ (MW: 153.19 g/mol), with a methyl group at position 5 and an amine at position 2 . This compound belongs to the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its structural versatility and bioactivity, including applications as kinase inhibitors, antimicrobial agents, and antiproliferative compounds .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H11N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h4H,2-3H2,1H3,(H3,7,8,9,10)

InChI Key

WWHPECZZLXQVLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=N2)N)N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,5-Diamino-1,2,4-Triazole with β-Diketones

This one-step regioselective method employs 3,5-diamino-1,2,4-triazole and β-diketones (e.g., 1-aryl-1,3-butanediones) in glacial acetic acid under reflux. The reaction yields 2-amino-substituted triazolo[1,5-a]pyrimidines with high efficiency (70–95% yields). For the 5-methyl derivative, substituting the β-diketone with a methyl-bearing precursor (e.g., 1-methyl-1,3-butanedione) directs regioselectivity toward the desired product.

Key Reaction:
$$
\text{3,5-Diamino-1,2,4-triazole} + \text{β-diketone} \xrightarrow{\text{AcOH, reflux}} \text{5-Methyl-triazolo[1,5-a]pyrimidin-2-amine}
$$

Advantages:

  • High regioselectivity for the 5-methyl isomer.
  • Avoids intermediate purification steps.

Ethyl Ester Hydrolysis and Functionalization

Ethyl 5-amino-1,2,4-triazole-3-carboxylate serves as a versatile precursor. Cyclocondensation with methyl-substituted diketones (e.g., 1-phenylbutane-1,3-dione) forms ethyl 5-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which undergoes basic hydrolysis to the carboxylic acid. Subsequent chlorination (using PCl₅ or SOCl₂) converts the acid to an acyl chloride, which is aminated with NH₃ or amines to yield the 2-amine derivative.

Example Pathway:

  • Cyclocondensation:
    $$
    \text{Ethyl 5-amino-1,2,4-triazole-3-carboxylate} + \text{1-phenylbutane-1,3-dione} \xrightarrow{\text{AcOH, reflux}} \text{Ethyl 5-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate}
    $$
  • Hydrolysis:
    $$
    \text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid}
    $$
  • Amination:
    $$
    \text{Carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow{\text{NH₃}} \text{2-Amine}
    $$

Yield Data:

Step Yield (%) Conditions Source
Cyclocondensation 80–90 Acetic acid, reflux
Hydrolysis 85–95 NaOH, aqueous ethanol
Amination 70–80 NH₃, dry DCM

Aminomethylation of Halogenated Intermediates

Chlorinated intermediates (e.g., 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine) undergo nucleophilic substitution with ammonia or amines. For example, treatment of 7-chloro derivatives with aqueous NH₃ in isopropanol at 50°C replaces the chloro group with an amine.

Reaction:
$$
\text{7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine} + \text{NH₃} \xrightarrow{\text{Isopropanol, 50°C}} \text{2-Amine derivative}
$$

Yield: 75–85%.

Patent-Based Synthesis (US10239882B2)

A patented route involves reacting 5-methyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride with ammonium hydroxide or primary amines. The method emphasizes scalability and purity, with chromatographic purification ensuring >95% purity.

Key Steps:

  • Chlorination of the carboxylic acid precursor.
  • Amination under anhydrous conditions.

Conditions:

  • Solvent: Dry dichloromethane (DCM).
  • Base: N,N-Diisopropylethylamine (DIPEA).

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Complexity
Cyclocondensation 70–95 High Moderate Low
Ester Hydrolysis 70–80 Moderate High Moderate
Aminomethylation 75–85 Low Low High
Patent Route 80–90 High High Moderate

Challenges and Optimization

  • Regioselectivity: Use of electron-deficient β-diketones improves 5-methyl product formation.
  • Purification: Chromatography or recrystallization (e.g., from ethanol/water) enhances purity.
  • Side Reactions: Competing cyclization pathways may occur if reaction temperatures exceed 100°C.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides under mild basic conditions, producing N-alkyl derivatives. Reaction efficiency depends on steric and electronic factors.

ReagentConditionsProductYieldReference
Methyl iodideDMF, K₂CO₃, 60°C, 6 hrN-Methyl derivative75%
Benzyl chlorideTHF, NaH, 50°C, 3 hrN-Benzyl derivative82%

Alkylation enhances lipophilicity, improving membrane permeability for biological studies.

Acylation Reactions

The amine reacts with acylating agents to form stable amides, a key step in prodrug synthesis.

ReagentConditionsProductYieldReference
Acetyl chlorideDCM, TEA, 0°C → RT, 4 hrN-Acetyl derivative68%
Benzoyl chlorideDMF, Pyridine, RT, 12 hrN-Benzoyl derivative63%

Acylated derivatives exhibit modified pharmacokinetic profiles, enabling targeted drug delivery.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes, yielding imine-linked conjugates.

ReagentConditionsProductYieldReference
BenzaldehydeEthanol, AcOH, reflux, 8 hrSchiff base derivative65%
4-NitrobenzaldehydeToluene, MgSO₄, 80°C, 6 hrNitro-substituted Schiff base58%

Schiff bases serve as intermediates for metal complexes or bioactive hybrids .

Metal Complexation

The compound forms stable complexes with transition metals, leveraging its nitrogen-rich framework.

Metal SaltConditionsComplex TypeYieldReference
CuCl₂Ethanol/H₂O, RT, 2 hrCu(II) tetrahedral complex89%
FeCl₃Methanol, 60°C, 4 hrFe(III) octahedral complex78%

Metal complexes often enhance anticancer or antimicrobial activity compared to the parent compound .

Nucleophilic Substitution

Electrophilic aromatic substitution occurs at the pyrimidine ring’s electron-deficient positions.

ReagentConditionsProductYieldReference
HNO₃/H₂SO₄0°C, 1 hrNitro-substituted derivative52%
Cl₂, AlCl₃DCM, RT, 3 hrChlorinated derivative48%

Substitution patterns influence binding affinity to biological targets like kinases .

Cyclization Reactions

Under acidic or thermal conditions, the amine facilitates ring expansion or fusion.

ReagentConditionsProductYieldReference
POCl₃Reflux, 8 hrFused quinazoline derivative71%
H₂SO₄120°C, 12 hrTricyclic heterocycle66%

Cyclized products often exhibit improved metabolic stability in drug discovery .

Key Research Findings

  • Structure-Activity Relationship (SAR): Alkylation at the amine position improves CDK inhibition by 3.5-fold compared to the parent compound .

  • Biological Implications: Cu(II) complexes demonstrate 90% inhibition of influenza A virus polymerase at 10 μM .

  • Synthetic Flexibility: The compound’s amine group allows >15 distinct derivatives to be synthesized in ≤3 steps .

Scientific Research Applications

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among triazolopyrimidine derivatives include substituent positions (e.g., methyl, aryl, halogen) and hydrogenation states of the pyrimidine ring. Below is a comparative analysis:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR/MS)
Target Compound: 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine C₆H₁₁N₅ 153.19 Not reported NH₂: δ 6.34 (s, 2H); MS: [M+H]+ = 154.1*
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-nitro-phenyl)-amine (25) C₁₂H₁₁N₇O₂ 309.26 338 Aromatic H: δ 8.21–8.24 (d, 2H); MS: 310.1
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine C₆H₇ClN₅ 200.62 Not reported Cl-substituent; MS: [M+H]+ = 201.0
5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine C₁₈H₁₈ClN₅O 355.82 Not reported Aromatic H: δ 7.2–7.6 (m); MS: 356.3
5-Methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₁₆H₁₄N₆ 298.32 Not reported Naphthyl H: δ 7.7–8.3 (m); MS: 299.2

Notes:

  • The target compound’s partially hydrogenated pyrimidine ring enhances solubility compared to non-hydrogenated analogues .
  • Chlorine or nitro substituents (e.g., compound 25 ) increase molecular weight and melting points due to enhanced intermolecular interactions.

Biological Activity

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 1702034-96-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines and antibacterial properties.

  • Molecular Formula : C6H10N4
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 1702034-96-5

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative activity of derivatives of triazolo[1,5-a]pyrimidines against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
3dHeLa0.038Inhibition of tubulin assembly
3dA5490.043Induces G2/M cell cycle arrest
3dHT290.030Induces cyclin B expression
CA-4MDA-MB-2313.84Tubulin polymerization inhibitor

Case Study : In a comparative study, compound 3d exhibited a remarkable potency against HeLa cells with an IC50 value of 0.038 µM, indicating its potential as a therapeutic agent for cervical cancer. The mechanism involves the inhibition of tubulin assembly, leading to cell cycle arrest at the G2/M phase and increased expression of cyclin B while decreasing cdc2 phosphorylation .

Antibacterial Activity

The compound also shows promising antibacterial activity against Enterococcus faecium, a significant pathogen in hospital settings:

Compound ClassTarget BacteriaActivity
Triazolo[1,5-a]pyrimidinesE. faeciumNarrow-spectrum antibacterial

These derivatives were synthesized using a three-component Biginelli-like reaction and exhibited good antibacterial properties against E. faecium, suggesting their potential in treating resistant infections .

Mechanistic Insights

The biological activity of these compounds is attributed to their ability to interact with cellular targets involved in critical processes such as:

  • Tubulin Polymerization : Compounds like 3d inhibit tubulin polymerization more effectively than established agents like CA-4.
  • Cell Cycle Regulation : The induction of G2/M arrest indicates their role in disrupting normal cell cycle progression.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving substituted pyrimidines and triazole precursors. For example, microwave-assisted synthesis under catalyst-free conditions improves reaction efficiency and reduces side products . Key parameters include:

  • Temperature : Optimal at 80–100°C to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Additives : Urea or thiourea additives can stabilize intermediates, increasing yields up to 85% .
  • Characterization : Confirmed via 1H^1H-NMR (δ 2.35 ppm for methyl protons) and LC-MS .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, studies on analogous triazolopyrimidines (e.g., N-(4-chlorophenyl)-5,7-dimethyl derivatives) reveal planar fused rings with bond angles of 113.5°–120.2°, consistent with DFT calculations . Complementary techniques include:

  • FT-IR : Peaks at 1650 cm1^{-1} (C=N stretch) and 3350 cm1^{-1} (N-H stretch).
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 154.1 .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays reveal:

  • Anticancer : IC50_{50} values of 12–25 µM against HeLa and MCF-7 cells via apoptosis induction .
  • Antiviral : Inhibition of viral polymerases (e.g., HIV-1 RT) at 10 µM .
  • Enzyme inhibition : >70% inhibition of CDK2 at 50 µM, validated via kinase profiling .

Advanced Research Questions

Q. How does substitution at the pyrimidine ring (e.g., methyl vs. difluoromethyl groups) affect bioactivity?

  • Methodological Answer : Comparative SAR studies show:

  • Methyl groups : Enhance lipophilicity (logP ~1.2), improving membrane permeability .
  • Difluoromethyl groups : Increase metabolic stability (t1/2_{1/2} > 6 hours in microsomes) and target affinity (e.g., Ki_i = 0.6 nM for adenosine A2A_{2A} receptors) .
    Table 1 : Bioactivity of Analogues
SubstituentTargetIC50_{50} (µM)LogP
5-MethylCDK2251.2
2-DifluoromethylA2A_{2A} Receptor0.0061.8
7-EthylHIV-1 RT101.5

Q. How can conflicting data on enzyme inhibition (e.g., CDK2 vs. PDE4) be resolved?

  • Methodological Answer : Contradictions arise from assay conditions:

  • pH dependence : CDK2 inhibition drops at pH >7.5 due to protonation of active-site residues.
  • Cofactor interference : PDE4 assays require Mg2+^{2+}, which chelates the compound, reducing apparent activity .
  • Validation : Use orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional inhibition) .

Q. What strategies optimize regioselectivity in triazolopyrimidine functionalization?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing groups : Boc-protected amines at position 2 favor electrophilic substitution at position 7 .
  • Catalysts : Pd(OAc)2_2 enables Suzuki coupling at position 5 with aryl boronic acids (yield >90%) .
    Table 2 : Functionalization Outcomes
PositionReagentProduct PurityYield
54-Fluorophenyl-Bpin98%92%
7Acrylonitrile95%85%

Q. How do molecular docking studies inform target selection for this compound?

  • Methodological Answer : Docking (e.g., AutoDock Vina) predicts binding modes:

  • A2A_{2A} receptors : Hydrogen bonding with Asn253 and π-π stacking with Phe168 .
  • CDK2 : Hydrophobic interactions with Val18 and hydrogen bonds with Lys89 .
    Validation : Mutagenesis (e.g., Asn253Ala mutation reduces binding by >50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.